molecular formula C16H10ClNO2S B2377037 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 338396-92-2

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Cat. No.: B2377037
CAS No.: 338396-92-2
M. Wt: 315.77
InChI Key: YOECNFWZJQETQQ-UHFFFAOYSA-N
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Description

The compound “4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid” is a heterocyclic compound . It is a part of a class of compounds known as non-steroidal biologically active heterocyclic compounds . These compounds have been tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action .


Synthesis Analysis

The synthesis of these compounds starts from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic techniques such as IR, HNMR, and GCMS .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and characterized using various techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction. It is noted for its stable crystal structure formed by intermolecular hydrogen bonds (Aydin et al., 2010).

Formation of New Heterocycles

  • 4-((4-chlorobenzoyl)oxy) benzoic acid, closely related to the compound , has been utilized to synthesize new thiazole heterocycles. These heterocycles have potential applications in antimicrobial, anti-inflammatory, and analgesic activities (Mays Neamah M & Ibtissam K Jassim, 2022).

Photovoltaic and Dye-Sensitized Solar Cells Applications

  • Compounds similar in structure have been investigated for their application in dye-sensitized solar cells, demonstrating the importance of molecular structure on photovoltaic parameters and cell stability (Yang et al., 2016).

Corrosion Inhibition in Oil-Wells

  • Derivatives of similar compounds have shown effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. This highlights their potential in industrial applications, particularly in the oil and gas sector (Yadav et al., 2015).

Molecular Docking and Pharmacological Studies

  • The compound's derivatives are also subject to molecular docking studies to determine their interaction with different proteins. This research is crucial for understanding the compound's potential in pharmacological applications (Viji et al., 2020).

Properties

IUPAC Name

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S/c17-13-4-2-1-3-12(13)14-9-21-15(18-14)10-5-7-11(8-6-10)16(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECNFWZJQETQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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